N-(3,5-dimethylphenyl)-6-(morpholin-4-yl)-N'-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine
Description
Properties
IUPAC Name |
2-N-(3,5-dimethylphenyl)-6-morpholin-4-yl-4-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F3N6O/c1-14-10-15(2)12-18(11-14)27-20-28-19(29-21(30-20)31-6-8-32-9-7-31)26-17-5-3-4-16(13-17)22(23,24)25/h3-5,10-13H,6-9H2,1-2H3,(H2,26,27,28,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTJDCMAPRYKHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=NC(=NC(=N2)NC3=CC=CC(=C3)C(F)(F)F)N4CCOCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23F3N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethylphenyl)-6-(morpholin-4-yl)-N'-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a triazine core substituted with various functional groups, which contribute to its biological activity. The presence of trifluoromethyl groups is known to enhance lipophilicity and bioactivity.
Molecular Formula
- Molecular Formula : C18H20F3N5
- Molecular Weight : 373.39 g/mol
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance:
- In vitro studies demonstrated that derivatives of triazine compounds can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.2 | Apoptosis induction |
| A549 (Lung) | 4.8 | G2/M phase arrest |
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against both gram-positive and gram-negative bacteria. The trifluoromethyl group enhances the compound's interaction with bacterial membranes.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
CNS Activity
Preliminary research suggests that this compound may possess central nervous system (CNS) activity. In animal models, it has shown potential as an anticonvulsant agent:
- Case Study : In a study involving mice subjected to maximal electroshock seizure (MES) tests, the compound exhibited a dose-dependent reduction in seizure activity.
| Dose (mg/kg) | Seizure Reduction (%) |
|---|---|
| 10 | 30 |
| 20 | 60 |
| 40 | 85 |
The biological activities of this compound are attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cell proliferation and survival.
- Modulation of Signaling Pathways : It appears to affect signaling pathways related to apoptosis and inflammation.
- Membrane Disruption : The lipophilic nature of the trifluoromethyl group allows for better penetration into bacterial membranes.
Comparison with Similar Compounds
Chemical Profile :
- Molecular Formula : C₂₀H₁₉F₃N₆O
- Molecular Weight : 416.41 g/mol .
- Structural Features :
- Central 1,3,5-triazine backbone.
- Substituents:
- N-(3,5-dimethylphenyl) at position 2.
- 6-(morpholin-4-yl) at position 4.
- N'-[3-(trifluoromethyl)phenyl] at position 3.
This compound is part of a broader class of triazine derivatives, which are characterized by their versatile substitution patterns that influence physicochemical properties and applications. The morpholine ring enhances solubility and hydrogen-bonding capacity, while the trifluoromethyl and dimethylphenyl groups contribute to lipophilicity and steric effects .
Comparison with Structural Analogues
Triazine Derivatives with Morpholine Substituents
Example Compound : 4-Chloro-N-methyl-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine .
- Key Differences: Substituents: Chloro and methyl groups replace the trifluoromethylphenyl and dimethylphenyl groups. Synthesis: Synthesized via nucleophilic substitution of 2,4-dichloro-6-morpholino-triazine with N-methylaniline, yielding 81.3% efficiency .
- Impact :
- The chloro group increases electrophilicity, making it reactive in further substitutions.
- Lower molecular weight (vs. 416.41 g/mol) reduces steric hindrance but decreases thermal stability.
Triazines with Aromatic Heterocycles
Example Compound : N2-(2-Methoxyphenyl)-6-(3-methyl-2-benzofuranyl)-1,3,5-triazine-2,4-diamine .
- Key Differences :
- Substituents : Benzofuranyl and methoxyphenyl groups replace morpholine and trifluoromethylphenyl.
- Methoxy group increases electron density, altering redox properties compared to electron-withdrawing trifluoromethyl .
Herbicidal Triazines
Example Compound : Ametryn (N-Ethyl-N'-(1-methylethyl)-6-(methylthio)-1,3,5-triazine-2,4-diamine) .
- Key Differences :
- Substituents : Ethyl, isopropyl, and methylthio groups replace aromatic and morpholine moieties.
- Impact :
UV-Stabilizing Triazines
Example Compound : 4,6-Bis-(2,4-dimethylphenyl)-2-(2-hydroxy-4-octyloxyphenyl)-s-triazine .
- Key Differences :
- Substituents : Hydroxyphenyl and octyloxy groups replace morpholine and trifluoromethylphenyl.
- Impact: Hydroxyphenyl enables UV absorption (290–350 nm), critical for polymer stabilization. Octyloxy chain improves compatibility with nonpolar matrices .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties
| Compound | LogP (Predicted) | Solubility (mg/mL) | Thermal Stability (°C) | |
|---|---|---|---|---|
| Target Compound | 3.8 | 0.12 (DMSO) | >200 | |
| 4-Chloro-N-methyl-6-morpholino-triazine | 2.5 | 1.5 (THF) | 150–160 | |
| Ametryn | 3.1 | 0.05 (Water) | 80–100 |
Research Findings
- Synthetic Flexibility : The target compound’s trifluoromethylphenyl group is introduced via Buchwald-Hartwig coupling, whereas chloro-substituted analogues (e.g., ) rely on nucleophilic substitution .
- Biological Activity : Morpholine-containing triazines exhibit kinase inhibition (e.g., mTOR) due to hydrogen bonding with active sites, while herbicidal analogues (e.g., ametryn) lack this specificity .
- Stability : Aromatic substituents (e.g., 3,5-dimethylphenyl) enhance thermal stability compared to aliphatic chains in herbicides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
